

Application Note: High-Yield Genomic DNA Isolation from Fungal Mycelium using CTAB

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Compound of Interest

Compound Name: *Trimethyl ammonium bromide*

Cat. No.: *B8487314*

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Introduction

The isolation of high-quality, high-molecular-weight genomic DNA is a foundational requirement for a vast array of molecular biology applications, including whole-genome sequencing, PCR-based genotyping, and the construction of genomic libraries.[1][2] Fungi, however, present a distinct challenge due to their robust cell walls, composed largely of chitin and other polysaccharides.[3] These polysaccharides can co-precipitate with nucleic acids, inhibiting downstream enzymatic reactions and compromising data quality.

The Cetyltrimethylammonium Bromide (CTAB) method is a powerful and cost-effective technique that consistently overcomes these challenges.[1][4] This protocol utilizes the cationic detergent CTAB, which effectively lyses cells, denatures proteins, and crucially, separates DNA from inhibitory polysaccharides based on their differential solubility in varying salt concentrations.[1][5] This application note provides a detailed, field-proven protocol for the efficient extraction of pure, high-molecular-weight genomic DNA from filamentous fungal mycelium, complete with scientific rationales, quantitative benchmarks, and a comprehensive troubleshooting guide.

Principle of the Method

The efficacy of the CTAB method hinges on the chemical properties of the cationic detergent itself.[1] In a high-salt buffer, CTAB forms soluble complexes with nucleic acids. Under these same conditions, most polysaccharides and other contaminants become insoluble and can be easily removed by centrifugation.[1] Proteins and other cellular debris are subsequently removed through an organic extraction with a chloroform:isoamyl alcohol mixture.[1] Finally, the high-molecular-weight DNA is precipitated from the purified aqueous phase using isopropanol, in which DNA is insoluble.[1][6] The resulting DNA pellet is washed with ethanol to remove residual salts and CTAB before resuspension.[1][4]

Materials and Reagents

Reagent Preparation

Reagent	Stock Concentrations & Preparation for 500 mL	Rationale
2X CTAB Extraction Buffer	<ul style="list-style-type: none"> • 10 g CTAB (Cetyltrimethylammonium Bromide) • 50 mL 1M Tris-HCl, pH 8.0 • 140 mL 5M NaCl • 20 mL 0.5M EDTA, pH 8.0 • Bring volume to 500 mL with deionized water. Autoclave to sterilize.[4] 	<p>CTAB: Lyses cell membranes and separates polysaccharides.[7]</p> <p>Tris-HCl: Maintains a stable pH to prevent DNA degradation.</p> <p>NaCl: High salt concentration is critical for keeping the DNA-CTAB complex soluble while polysaccharides precipitate.</p> <p>EDTA: Chelates divalent cations (e.g., Mg²⁺) that are cofactors for DNases, thus protecting the DNA from degradation.</p>
β-mercaptoethanol (BME)	Use neat. Add to CTAB buffer just before use.	A strong reducing agent that helps denature proteins by breaking disulfide bonds and inhibits the oxidation of polyphenols that can bind to and contaminate DNA.[8][9]
Polyvinylpyrrolidone (PVP)	1% (w/v) solution or added directly to buffer.	Binds to and removes polyphenolic compounds by forming hydrogen bonds, preventing them from oxidizing and damaging the DNA.[6][9]
Proteinase K	20 mg/mL stock solution in sterile water. Store at -20°C.	A broad-spectrum serine protease that effectively digests and removes contaminating proteins, including nucleases.[10]
RNase A	10 mg/mL stock solution in sterile water. Store at -20°C.	Degrades RNA, which can co-precipitate with DNA, leading to inaccurate quantification

and interference in some downstream applications.

Chloroform:Isoamyl Alcohol 24:1 (v/v) mixture.

Chloroform denatures proteins and lipids, while isoamyl alcohol acts as an anti-foaming agent and aids in the separation of the organic and aqueous phases.

Isopropanol (100%) Store at -20°C.

Used to precipitate the genomic DNA from the aqueous solution.[4]

Ethanol (70%) Prepare with nuclease-free water. Store at -20°C.

Washes the DNA pellet to remove residual salts and other impurities that may have co-precipitated.[4]

TE Buffer 10 mM Tris-HCl, pH 8.0; 1 mM EDTA, pH 8.0. Autoclave.

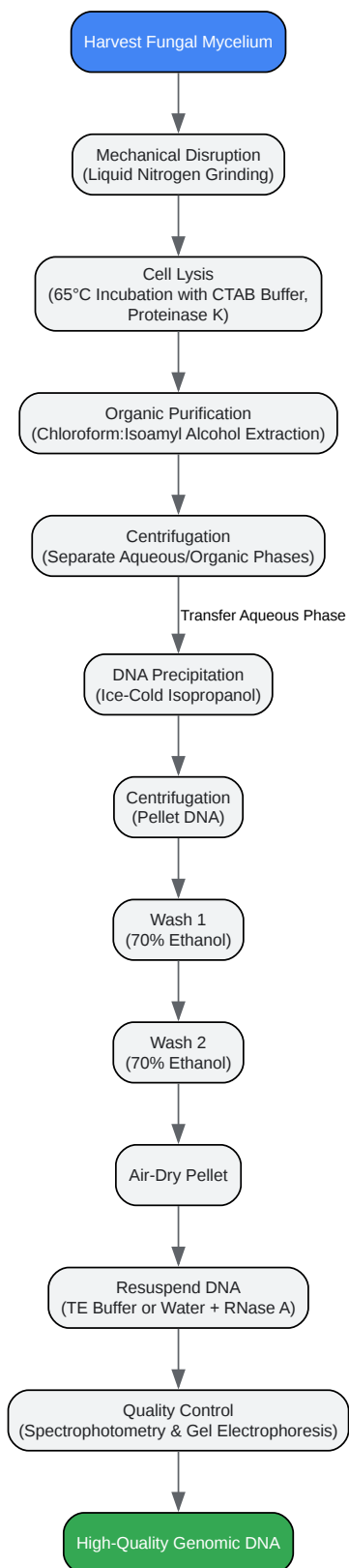
Provides a stable, slightly alkaline environment for long-term DNA storage, with EDTA to inhibit DNases.[4]

Equipment

- Sterile mortar and pestle
- Liquid nitrogen in a dewar
- Microcentrifuge
- Water bath or heating block (set to 65°C)
- 2.0 mL and 1.5 mL microcentrifuge tubes
- Pipettes and sterile filter tips
- Vortexer

Experimental Workflow Diagram

The following diagram outlines the complete workflow for the CTAB DNA isolation protocol.



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Caption: Workflow of CTAB DNA extraction from fungal mycelium.

Detailed Step-by-Step Protocol

This protocol is optimized for approximately 100 mg of fresh or frozen fungal mycelium.[1]

Part I: Cell Lysis and Purification

- Sample Preparation:
 - Pre-chill a sterile mortar and pestle by pouring liquid nitrogen into it and allowing it to evaporate.
 - Weigh approximately 100 mg of fungal mycelium and place it into the chilled mortar.[1][11]
 - Add more liquid nitrogen and immediately begin grinding the tissue with the pestle until a very fine, homogenous powder is obtained.[1][11] This step is critical for breaking the tough fungal cell walls.
 - Rationale: Cryogenic grinding prevents DNA degradation by endogenous nucleases and ensures efficient cell wall disruption, maximizing the surface area for the lysis buffer to act upon.
- Lysis:
 - Using a pre-chilled spatula, transfer the frozen powder to a 2.0 mL microcentrifuge tube.
 - Add 800 μ L of 2X CTAB Extraction Buffer (pre-warmed to 65°C) containing 1-2% β -mercaptoethanol and 10 μ L of Proteinase K (20 mg/mL).[1]
 - Vortex vigorously for 15-20 seconds to ensure the powder is fully suspended.
 - Incubate the tube in a water bath at 65°C for 30-60 minutes.[1] Invert the tube every 10-15 minutes to facilitate lysis.[1]

- Rationale: The combination of heat and the detergent CTAB disrupts cell membranes. Proteinase K digests cellular proteins, including DNA-binding proteins and nucleases, which helps to release the DNA into the solution.[10]
- Organic Extraction:
 - Cool the tube to room temperature.
 - Add an equal volume (~800 µL) of Chloroform:Isoamyl Alcohol (24:1).[1]
 - Mix by inverting the tube gently for 5-10 minutes until a milky emulsion is formed.[1] Avoid vigorous vortexing, which can shear the high-molecular-weight DNA.
 - Centrifuge at >13,000 rpm (~16,000 x g) for 15 minutes at 4°C.[1][4]
 - Rationale: The chloroform denatures proteins and causes them to precipitate at the interface between the aqueous and organic layers. Lipids dissolve into the organic phase.
- Aqueous Phase Recovery:
 - After centrifugation, three distinct layers will be visible: a top aqueous phase (containing DNA), a middle interface (with precipitated proteins), and a bottom organic phase.
 - Carefully transfer the upper aqueous phase to a new, clean 1.5 mL microcentrifuge tube. It is critical to avoid transferring any of the white interfacial material, as this contains protein contaminants.[4]
 - Rationale: This step isolates the DNA-containing solution from the bulk of the protein and lipid contaminants. Repeating the organic extraction can improve purity if the interface is large.

Part II: DNA Precipitation and Resuspension

- DNA Precipitation:
 - Add 0.6-0.7 volumes (~400 µL) of ice-cold 100% isopropanol to the recovered aqueous phase.[4]

- Mix gently by inverting the tube several times until a white, thread-like precipitate of DNA becomes visible.
- Incubate at -20°C for at least 1 hour to maximize DNA precipitation.[4] For higher yields, an overnight incubation is effective.[4]
- Rationale: DNA is not soluble in isopropanol. The alcohol displaces the hydration shell around the DNA molecules, allowing them to aggregate and precipitate out of solution in the presence of cations (from the NaCl in the buffer).
- Pelleting and Washing:
 - Centrifuge at maximum speed for 15 minutes at 4°C to pellet the DNA.[4] A small white pellet should be visible.
 - Carefully pour off the supernatant, being careful not to disturb the pellet.
 - Add 1 mL of ice-cold 70% ethanol to wash the pellet.[1] This removes residual salts and CTAB.
 - Centrifuge at 13,000 rpm for 5 minutes at 4°C.[1]
 - Discard the ethanol supernatant and repeat the wash step once more.
 - Rationale: The ethanol wash is crucial for removing salts and residual detergents that can inhibit downstream enzymatic reactions. Two washes are recommended for high purity.
- Drying and Resuspension:
 - After the final wash, remove as much ethanol as possible with a pipette.
 - Air-dry the pellet at room temperature for 10-20 minutes, or until it becomes translucent.[1] Do not over-dry the pellet, as this will make it very difficult to dissolve.[1]
 - Resuspend the DNA pellet in 50-100 µL of sterile TE buffer or nuclease-free water.[4]
 - Add RNase A to a final concentration of 100 µg/mL and incubate at 37°C for 30-60 minutes to remove contaminating RNA.[12]

- Rationale: Resuspension in TE buffer protects the DNA for long-term storage. The RNase A treatment ensures that spectrophotometric quantification reflects only the DNA concentration.

DNA Quality Control

To ensure the protocol was successful, the yield, purity, and integrity of the extracted DNA must be validated.

Parameter	Method	Expected Result	Interpretation
Purity	UV-Vis Spectrophotometry (e.g., NanoDrop)	A260/A280 Ratio: ~1.8 - 2.0	A ratio of ~1.8 indicates pure DNA. [12] Lower ratios suggest protein contamination, while higher ratios may indicate RNA contamination.
A260/A230 Ratio: >2.0			A ratio between 2.0 and 2.2 suggests minimal contamination from polysaccharides, salts, or residual phenol. [12][13] Lower ratios indicate significant contamination.
Integrity	1% Agarose Gel Electrophoresis	A single, sharp, high-molecular-weight band with minimal smearing. [12]	A tight band near the top of the gel indicates intact, high-molecular-weight genomic DNA. Smearing below the main band signifies DNA degradation.
Yield	Spectrophotometry or Fluorometry (e.g., Qubit)	Highly variable ($\mu\text{g/g}$ of tissue) depending on species and growth conditions.	Fluorometry provides a more accurate concentration measurement as it is specific to dsDNA, unlike spectrophotometry which measures all nucleic acids.

Troubleshooting Guide

Issue	Potential Cause(s)	Recommended Solution(s)
Low DNA Yield	<ul style="list-style-type: none"> • Insufficient mycelium grinding. • Incomplete cell lysis. • Loss of pellet during washing. 	<ul style="list-style-type: none"> • Ensure the tissue is ground to a very fine powder in liquid nitrogen.[11] • Increase the incubation time at 65°C to 90 minutes. • Be extremely careful when decanting supernatants after centrifugation.
Low Purity (A260/280 < 1.7)	<ul style="list-style-type: none"> • Protein contamination. 	<ul style="list-style-type: none"> • Repeat the chloroform:isoamyl alcohol extraction step.[12] • Be more careful to avoid the white interface when transferring the aqueous phase.
Low Purity (A260/230 < 1.8)	<ul style="list-style-type: none"> • Polysaccharide or salt contamination. 	<ul style="list-style-type: none"> • Ensure the DNA pellet is washed twice with ice-cold 70% ethanol.[12] • If the fungus is known to be rich in polysaccharides, ensure PVP is included in the extraction buffer.[12]
DNA is Difficult to Resuspend	<ul style="list-style-type: none"> • The DNA pellet was over-dried. 	<ul style="list-style-type: none"> • Incubate the tube at 55-60°C for 10-20 minutes to aid dissolution.[12] • Leave the sample at 4°C overnight with gentle agitation.
Gel Electrophoresis Shows Smearing	<ul style="list-style-type: none"> • DNA degradation by nucleases. 	<ul style="list-style-type: none"> • Work quickly and keep samples on ice when not in heating steps. • Ensure EDTA is present in all buffers to chelate Mg²⁺ and inactivate DNases.

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